molecular formula C20H17BrN2O4S B5000294 (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5000294
M. Wt: 461.3 g/mol
InChI Key: SKAJEVSHCOCZCM-LFIBNONCSA-N
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Description

The compound “(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione” is an organic molecule that contains multiple functional groups, including a bromine atom, a methoxy group, an ethoxy group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One possible route could involve the following steps:

    Formation of the 1,3-diazinane-4,6-dione core: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl precursors.

    Introduction of the sulfanylidene group: This step might involve the reaction of the diazinane core with a sulfur-containing reagent under specific conditions.

    Attachment of the 5-bromo-2-methoxyphenyl and 4-ethoxyphenyl groups: These groups can be introduced through substitution reactions, where the appropriate phenyl derivatives are reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom or other substituents.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, alkoxides, or amines can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution of the methoxy group can yield various ethers or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes, receptors, or other proteins, modulating their function and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
  • (5E)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. For example, the presence of the bromine atom may enhance its reactivity or biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4S/c1-3-27-15-7-5-14(6-8-15)23-19(25)16(18(24)22-20(23)28)11-12-10-13(21)4-9-17(12)26-2/h4-11H,3H2,1-2H3,(H,22,24,28)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAJEVSHCOCZCM-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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